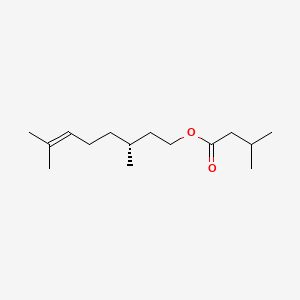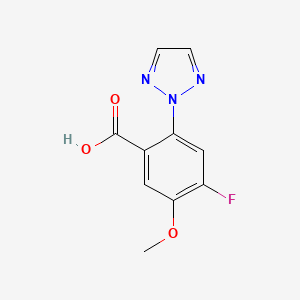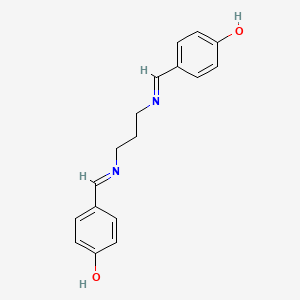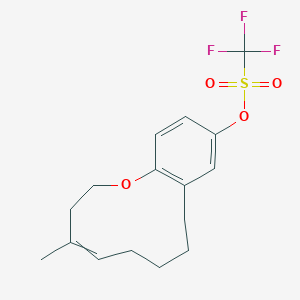![molecular formula C19H22F2N8O B15175306 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyridinediamine, fluoropyrimidine, imidazole, and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridinediamine Core: This step involves the synthesis of the pyridinediamine core through reactions such as nitration, reduction, and amination.
Introduction of Fluoropyrimidine: The fluoropyrimidine moiety is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of Imidazole and Morpholine Groups: These groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridinediamine moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and pyridinediamine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinediamine Derivatives: Compounds with similar pyridinediamine cores but different substituents.
Fluoropyrimidine Compounds: Molecules containing the fluoropyrimidine moiety.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
Propriétés
Formule moléculaire |
C19H22F2N8O |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
3-fluoro-6-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-2-N-(1-methylimidazol-4-yl)-4-morpholin-4-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C19H22F2N8O/c1-12(18-22-8-13(20)9-23-18)25-15-7-14(29-3-5-30-6-4-29)17(21)19(26-15)27-16-10-28(2)11-24-16/h7-12H,3-6H2,1-2H3,(H2,25,26,27) |
Clé InChI |
CRRNCMDNQBZLRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=N1)F)NC2=NC(=C(C(=C2)N3CCOCC3)F)NC4=CN(C=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


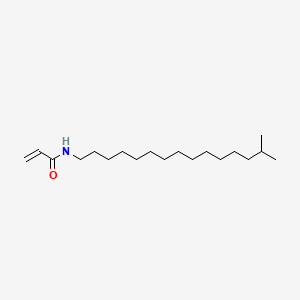
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
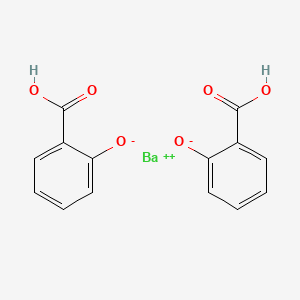
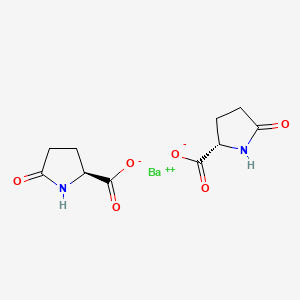
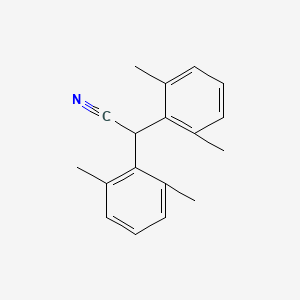
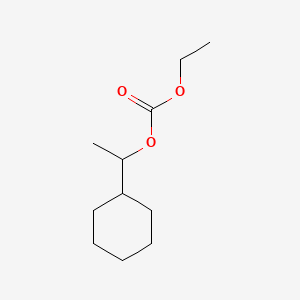

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

